molecular formula C12H11NO4 B5674167 3-(4-hydroxy-3-methoxybenzylidene)-2,4-pyrrolidinedione

3-(4-hydroxy-3-methoxybenzylidene)-2,4-pyrrolidinedione

Cat. No. B5674167
M. Wt: 233.22 g/mol
InChI Key: WUKYSHSRTGYFLQ-YWEYNIOJSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including condensation and cyclization processes. For example, derivatives of pyrrolidine-2,3-dione have been synthesized through three-component reactions, illustrating the versatility of these compounds in organic synthesis (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of similar Schiff base compounds has been extensively studied using various analytical techniques, including X-ray diffraction, NMR, and mass spectrometry. These studies reveal intricate details about the molecular geometry, confirming the presence of characteristic functional groups and the overall stability of the molecular framework (Habibi et al., 2013).

Chemical Reactions and Properties

Schiff bases, including compounds similar to "3-(4-hydroxy-3-methoxybenzylidene)-2,4-pyrrolidinedione", participate in a variety of chemical reactions, such as cycloadditions and nucleophilic substitutions. These reactions are pivotal for the further functionalization of the molecule, expanding its utility in organic synthesis and material science (Rumbo et al., 1996).

Physical Properties Analysis

The physical properties of compounds in this class, including melting points, solubility, and crystalline structure, are influenced by their molecular architecture. For instance, crystallographic studies provide insight into the packing arrangements and intermolecular interactions within the crystal lattice, which are crucial for understanding the compound's stability and reactivity (Zugenmaier, 2013).

Chemical Properties Analysis

The chemical properties of "3-(4-hydroxy-3-methoxybenzylidene)-2,4-pyrrolidinedione" derivatives, such as reactivity towards different reagents, acidity or basicity of functional groups, and redox characteristics, can be deduced from related studies. These properties are pivotal for their application in synthetic chemistry and potential biological activities (Jones et al., 1990).

properties

IUPAC Name

(3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-17-11-5-7(2-3-9(11)14)4-8-10(15)6-13-12(8)16/h2-5,14H,6H2,1H3,(H,13,16)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKYSHSRTGYFLQ-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)CNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)CNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrrolidine-2,4-dione

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